ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate involves multiple steps. One common method includes the following steps:
Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with ethyl bromide in the presence of a base such as potassium carbonate.
Esterification: The resulting product undergoes esterification with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate.
Condensation: Finally, the condensation of ethyl 4-aminobenzoate with 3-methoxy-4-[(phenoxycarbonyl)oxy]benzaldehyde in the presence of an acid catalyst yields the target compound
Industrial Production Methods
Industrial production methods for this compound typically involve similar steps but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The major products are alcohols and amines.
Substitution: The major products depend on the nucleophile used but can include substituted benzoates.
Scientific Research Applications
Ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a local anesthetic and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with electro-optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Ethyl 4-dimethylaminobenzoate: Used as a photoinitiator in UV-curing applications.
Ethyl 4-hydroxybenzoate: Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
Ethyl 4-[(E)-({3-methoxy-4-[(phenoxycarbonyl)oxy]phenyl}methylidene)amino]benzoate is unique due to its multifunctional properties, combining antimicrobial, anesthetic, and electro-optical characteristics. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-3-29-23(26)18-10-12-19(13-11-18)25-16-17-9-14-21(22(15-17)28-2)31-24(27)30-20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMCFPIOMZIWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)OC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.